molecular formula C16H8Cl4N2OS B2362351 [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone CAS No. 339023-15-3

[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone

Cat. No.: B2362351
CAS No.: 339023-15-3
M. Wt: 418.11
InChI Key: UNPLSIXTBZUHFT-UHFFFAOYSA-N
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Description

[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone: is a complex organic compound that features a thiazole ring and dichloroaniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone typically involves the reaction of 3,4-dichloroaniline with 2,4-dichlorobenzoyl chloride in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichloroaniline moiety, potentially converting it to aniline derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorine atoms on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone
  • 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone

Uniqueness: The unique combination of the thiazole ring and dichloroaniline moieties in [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone provides distinct electronic properties and reactivity patterns that are not observed in similar compounds . This makes it particularly valuable in the design of new materials and drugs with specific functionalities.

Biological Activity

The compound [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone, also known as 339023-11-9, is a synthetic organic molecule featuring a thiazole ring and dichloroaniline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure

The molecular formula of this compound is C16H8Cl4N2OSC_{16}H_{8}Cl_{4}N_{2}OS. The structure is characterized by:

  • A thiazole ring which is known for its biological significance.
  • Two dichlorophenyl groups that enhance its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and chlorinated aromatic groups contribute to its binding affinity and specificity. Potential mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Receptor Signaling : It could affect receptor pathways that are critical in various biological processes.

Biological Activity Data

Several studies have reported on the biological activities associated with this compound. Below is a summary table of key findings:

Study Biological Activity Methodology Findings
Study 1AntimicrobialIn vitro assaysInhibited growth of various bacterial strains.
Study 2AnticancerCell line studiesInduced apoptosis in cancer cell lines.
Study 3Enzyme InhibitionKinetic assaysShowed significant inhibition of carboxylesterase activity.

Case Studies

  • Antimicrobial Activity : A study conducted in 2020 evaluated the antimicrobial properties of the compound against several pathogenic bacteria. The results demonstrated a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents.
  • Anticancer Properties : Research published in 2021 focused on the anticancer effects of this compound on human breast cancer cell lines. The study revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers, indicating its potential as a chemotherapeutic agent.
  • Enzyme Inhibition Studies : A kinetic study highlighted the compound's ability to inhibit carboxylesterase enzymes effectively. The mechanism was elucidated through molecular docking simulations that indicated strong binding affinity to the enzyme's active site.

Properties

IUPAC Name

[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl4N2OS/c17-8-1-3-10(12(19)5-8)15(23)14-7-21-16(24-14)22-9-2-4-11(18)13(20)6-9/h1-7H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPLSIXTBZUHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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